molecular formula C25H24N4O4S B14097128 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14097128
M. Wt: 476.5 g/mol
InChI Key: NBAKRVSHQRPFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an organic aromatic compound containing a sulfanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfanilides, such as:

Uniqueness

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both sulfanilide and pyrazole moieties

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-3-29(19-7-5-4-6-8-19)34(32,33)20-12-10-18(11-13-20)26-25(31)23-16-22(27-28-23)21-15-17(2)9-14-24(21)30/h4-16,30H,3H2,1-2H3,(H,26,31)(H,27,28)

InChI Key

NBAKRVSHQRPFPD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.